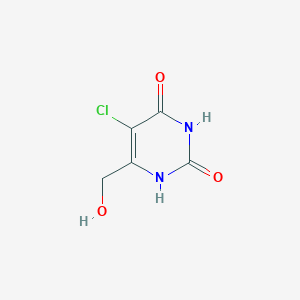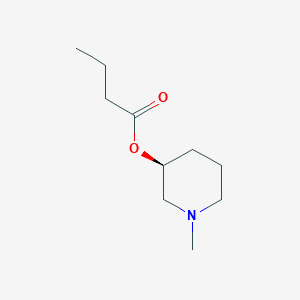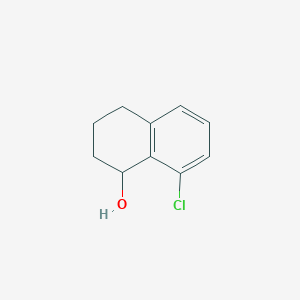
8-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol: is an organic compound with the molecular formula C10H11ClO It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a chlorine atom at the 8th position and a hydroxyl group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through several methods. One common approach involves the catalytic hydrogenation of 8-chloronaphthalene, followed by hydroxylation. The reaction typically employs a nickel catalyst under high pressure and temperature conditions to achieve the hydrogenation step. The hydroxylation can be carried out using various oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The hydroxylation step is similarly scaled up, with careful control of reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: 8-Chloro-1,2,3,4-tetrahydronaphthalen-1-one or 8-chloro-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Reduction: 1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution: 8-Amino-1,2,3,4-tetrahydronaphthalen-1-ol or 8-thio-1,2,3,4-tetrahydronaphthalen-1-ol.
Wissenschaftliche Forschungsanwendungen
Chemistry: 8-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound can be used as a probe to study the effects of chlorine substitution on the biological activity of naphthalene derivatives. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s potential medicinal applications include its use as a starting material for the synthesis of pharmaceutical agents. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, fragrances, and polymers. Its chemical stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 8-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The chlorine and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydronaphthalen-1-ol: Lacks the chlorine substitution, resulting in different chemical and biological properties.
8-Chloro-1,2,3,4-tetrahydronaphthalen-1-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
8-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one:
Uniqueness: 8-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both chlorine and hydroxyl groups on the partially hydrogenated naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H11ClO |
|---|---|
Molekulargewicht |
182.64 g/mol |
IUPAC-Name |
8-chloro-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H11ClO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9,12H,2,4,6H2 |
InChI-Schlüssel |
ZUXRDOQDDJDRDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)C=CC=C2Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B13974605.png)

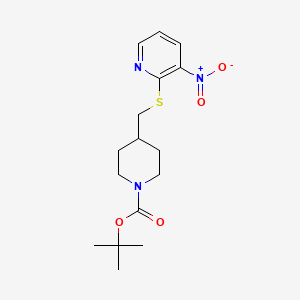
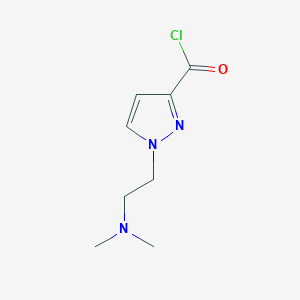
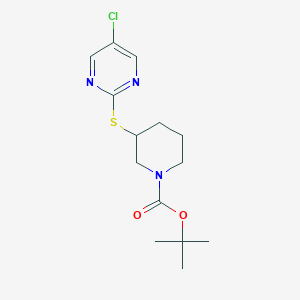
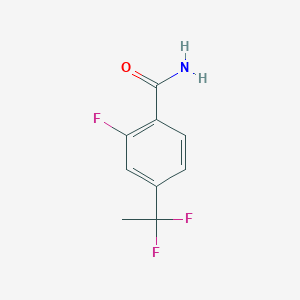
![[(Z)-2-ethylhex-2-enyl] acetate](/img/structure/B13974645.png)

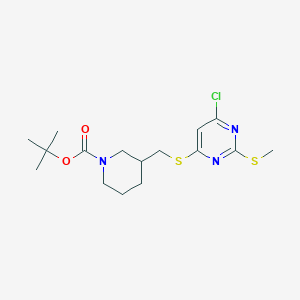
![Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13974664.png)
![6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13974677.png)
![(S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13974679.png)
